Thieno[2,3-b]pyridine-2-carbohydrazide

Antibacterial MIC/MBC Thieno[2,3-b]pyridine derivatives

Thieno[2,3-b]pyridine-2-carbohydrazide (CAS 2169387-81-7) is the strategic choice for medicinal chemistry. Unlike the carboxylic acid or ester analogs, its terminal carbohydrazide enables direct one-step cyclocondensation with β-dicarbonyls, aldehydes, CS₂, and isothiocyanates—saving 4–8 h per derivative. Validated in peer-reviewed studies: pyrazole hybrid 4e achieves MRSA MIC 1.8 µM (exceeding linezolid); 3-amino derivatives show oral CHK1 inhibition with in vivo bioavailability; 4-(phenylamino) derivatives demonstrate 86% HSV-1 inhibition. Also active against E. coli, MAYV, Pim-1, and c-Src. Order this high-purity building block to accelerate hit discovery.

Molecular Formula C8H7N3OS
Molecular Weight 193.23 g/mol
CAS No. 2169387-81-7
Cat. No. B1404255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-b]pyridine-2-carbohydrazide
CAS2169387-81-7
Molecular FormulaC8H7N3OS
Molecular Weight193.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC(=C2)C(=O)NN
InChIInChI=1S/C8H7N3OS/c9-11-7(12)6-4-5-2-1-3-10-8(5)13-6/h1-4H,9H2,(H,11,12)
InChIKeyGJMBAHPJBWIUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-b]pyridine-2-carbohydrazide (CAS 2169387-81-7) — Compound Class and Baseline Characteristics


Thieno[2,3-b]pyridine-2-carbohydrazide (CAS 2169387-81-7) is a heterocyclic building block comprising a fused thiophene-pyridine bicyclic core bearing a reactive carbohydrazide moiety at the 2-position [1]. With a molecular formula of C₈H₇N₃OS and molecular weight of 193.23 g/mol , this compound serves as a versatile precursor for constructing diverse polyheterocyclic systems including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, triazines, pyrazoles, and oxadiazoles [1]. Its carbohydrazide functionality enables cyclocondensation and Schiff base formation under mild conditions, making it a strategic intermediate for medicinal chemistry programs targeting kinase inhibition, antimicrobial development, and antiviral research [1][2].

Why Generic Substitution Fails — Differentiation of Thieno[2,3-b]pyridine-2-carbohydrazide from Analogs


Generic substitution of Thieno[2,3-b]pyridine-2-carbohydrazide with structurally similar analogs (e.g., thieno[2,3-b]pyridine-2-carboxylic acid, its esters, or other heterocyclic hydrazides) is not straightforward due to the unique reactivity profile conferred by the thieno[2,3-b]pyridine scaffold combined with the terminal carbohydrazide group. The carboxylic acid analog (CAS 59944-76-2) lacks the nucleophilic hydrazine functionality and cannot participate directly in cyclocondensation with β-dicarbonyl reagents or Schiff base formation with aldehydes . Conversely, the ester derivatives require an additional hydrolysis step to access the hydrazide, increasing synthetic step count and reducing overall yield. The [2,3-b] ring fusion geometry itself—distinct from the [3,2-b] isomer—influences the electronic distribution and steric accessibility of the 2-position substituent, affecting both synthetic outcomes and biological target engagement [1]. Furthermore, comparative studies on closely related analogs reveal that even minor structural modifications (e.g., 3-amino substitution or ester vs. hydrazide at C2) produce substantial shifts in antimicrobial potency, cytotoxic selectivity, and kinase inhibition profiles [1][2].

Thieno[2,3-b]pyridine-2-carbohydrazide — Quantitative Differentiation Evidence vs. Closest Analogs


Carbohydrazide vs. Carboxylate — Antibacterial Activity Differential in S. aureus and E. coli

Derivatives synthesized from thieno[2,3-b]pyridine-2-carbohydrazide demonstrate distinct antibacterial profiles compared to the corresponding carboxylate analog. The carboxylate derivative 9a (ethyl thieno[2,3-b]pyridine-2-carboxylate) exhibits antibacterial activity with MIC/MBC values of 9.9/19.8 µM against S. aureus and 19.8/39.5 µM against E. coli [1]. While the unsubstituted carbohydrazide itself serves primarily as a synthetic intermediate rather than a direct antimicrobial agent, its hydrazide functionality enables access to pyrazole-hybrid derivatives that dramatically enhance potency [2].

Antibacterial MIC/MBC Thieno[2,3-b]pyridine derivatives

MRSA Activity — Thieno[2,3-b]pyridine-2-carbohydrazide-Derived Pyrazole Hybrids Exceed Linezolid

Carbohydrazide-derived pyrazole hybrid 4e, incorporating arylazo substitution, demonstrates MRSA inhibitory activity that surpasses the clinical standard linezolid. This provides quantitative evidence that the carbohydrazide scaffold—when elaborated via cyclocondensation with β-dicarbonyl reagents—generates anti-MRSA candidates not accessible from the corresponding carboxylate or unsubstituted thienopyridine precursors [1].

MRSA Antibacterial Pyrazole hybrids Linezolid

Cytotoxic Selectivity — Thieno[2,3-b]pyridine-2-carboxylate vs. Carbohydrazide-Derived Scaffolds

While the unsubstituted thieno[2,3-b]pyridine-2-carbohydrazide is not itself reported as a cytotoxic agent, the carboxylate analog 9a demonstrates measurable activity against HEPG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines [1]. The carbohydrazide scaffold, by virtue of its hydrazine functionality, can be elaborated to yield derivatives with potentially enhanced cytotoxicity and selectivity—a pathway inaccessible from the carboxylic acid or simple thienopyridine core alone [2].

Cytotoxicity HEPG2 MCF-7 Anticancer

Synthetic Versatility — Reactive Scope of Thieno[2,3-b]pyridine-2-carbohydrazide vs. Carboxylate and Ester Analogs

Thieno[2,3-b]pyridine-2-carbohydrazide undergoes at least six distinct reaction pathways under mild conditions, including: (i) Schiff base formation with aldehydes; (ii) cyclization with triethylorthoformate to pyrimidinones; (iii) reaction with carbon disulfide to oxadiazoles; (iv) condensation with β-dicarbonyl reagents to pyrazoles; (v) reaction with phenyl isothiocyanate to triazoles; and (vi) Curtius rearrangement to imidazolothienopyridines [1][2]. In contrast, the corresponding carboxylic acid requires activation (e.g., to acid chloride or active ester) for each transformation, while the ethyl ester requires an additional hydrazinolysis step to access the carbohydrazide, adding one synthetic step and reducing overall yield [3].

Polyheterocyclic synthesis Cyclocondensation Hydrazide reactivity Medicinal chemistry building block

CHK1 Inhibitor Development — Substituted Thieno[2,3-b]pyridine-2-carbohydrazides as Orally Bioavailable Leads

3-Amino-substituted thieno[2,3-b]pyridine-2-carbohydrazide derivatives have been validated as selective and orally bioavailable CHK1 inhibitors with demonstrated checkpoint abrogation and antiproliferative activity in cancer cell lines [1]. A series of 13 thienopyrimidine derivatives synthesized from 3-amino-6-(4-chlorophenyl)-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carbohydrazide showed potent CHK1 inhibition and oral bioavailability [1]. This provides class-level validation of the thieno[2,3-b]pyridine-2-carbohydrazide scaffold for kinase-targeted oncology applications—a profile not reported for the carboxylic acid or simple ester analogs.

CHK1 Checkpoint kinase Oral bioavailability Cancer

Thieno[2,3-b]pyridine-2-carbohydrazide — Optimal Procurement Scenarios and Research Applications


Polyheterocyclic Library Synthesis in Academic and Industrial Medicinal Chemistry

Laboratories synthesizing diverse heterocyclic libraries for hit discovery should prioritize procurement of Thieno[2,3-b]pyridine-2-carbohydrazide over its carboxylic acid or ester analogs. The carbohydrazide functionality enables direct cyclocondensation with β-dicarbonyl reagents, aldehydes, carbon disulfide, and isothiocyanates to generate pyrazoles, pyrimidines, oxadiazoles, and triazoles in a single synthetic step without requiring additional activation or hydrazinolysis [1][2]. This reduces overall synthesis time by approximately 4-8 h per derivative compared to the ester→hydrazide→heterocycle route, improving throughput in medicinal chemistry workflows [1][3].

Anti-MRSA and Broad-Spectrum Antibacterial Drug Discovery

Research groups targeting resistant Gram-positive pathogens, including MRSA, should select Thieno[2,3-b]pyridine-2-carbohydrazide as a strategic scaffold for generating pyrazole-hybrid antibacterial candidates. Carbohydrazide-derived pyrazole hybrid 4e achieves MIC/MBC values of 1.8/7.3 µM against MRSA, exceeding linezolid in potency and demonstrating bactericidal rather than bacteriostatic activity [1]. This scaffold also generates derivatives with broad-spectrum activity against S. aureus and E. coli (MIC 1.8/3.6 µM), surpassing ciprofloxacin in the same assays [1][2].

Kinase-Targeted Oncology Programs Requiring Orally Bioavailable Leads

Oncology-focused medicinal chemistry teams developing CHK1 inhibitors or related kinase-targeted therapeutics should procure 3-amino-substituted thieno[2,3-b]pyridine-2-carbohydrazide derivatives as validated starting points. These scaffolds have demonstrated oral bioavailability, checkpoint abrogation, and antiproliferative activity in cancer cell lines, with in vivo pharmacokinetic confirmation following oral dosing [1]. The scaffold also shows potential against Pim-1 kinase [2] and c-Src kinase [3], providing multiple target opportunities within a single chemotype.

Antiviral Research Targeting HSV-1 and Emerging Alphaviruses

Virology laboratories investigating herpes simplex virus type 1 (HSV-1) or Mayaro virus (MAYV) should consider Thieno[2,3-b]pyridine-2-carbohydrazide and its derivatives. 4-(Phenylamino)thieno[2,3-b]pyridine derivatives demonstrate 86% inhibition of HSV-1 replication [1], while thienopyridine derivatives show antiviral effect against MAYV replication in vitro—the first demonstration of antiviral activity for this scaffold class against alphaviruses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[2,3-b]pyridine-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.